Mollicellin A

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

68455-06-1 |

|---|---|

Molecular Formula |

C21H18O7 |

Molecular Weight |

382.4 g/mol |

IUPAC Name |

8-hydroxy-2,2,5,10-tetramethyl-4,11-dioxo-3H-chromeno[6,7-b][1,4]benzodioxepine-7-carbaldehyde |

InChI |

InChI=1S/C21H18O7/c1-9-5-12(23)11(8-22)19-16(9)20(25)26-15-6-14-17(10(2)18(15)27-19)13(24)7-21(3,4)28-14/h5-6,8,23H,7H2,1-4H3 |

InChI Key |

UGFXPOLXTFFCRX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C4C(=O)CC(OC4=C3)(C)C)C)C=O)O |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C4C(=O)CC(OC4=C3)(C)C)C)C=O)O |

Appearance |

Solid powder |

Other CAS No. |

68455-06-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Mollicellin A |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Mollicellin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of Mollicellin A, a depsidone isolated from fungi of the Chaetomium genus. This document details its chemical properties, a representative experimental protocol for its isolation and structural elucidation, and an exploration of relevant biological pathways.

Chemical Structure and Properties of this compound

This compound is a naturally occurring depsidone, a class of polyphenolic compounds characterized by a specific tricyclic ring system. These compounds are known for their diverse biological activities, including antibacterial and cytotoxic effects.[1]

The fundamental chemical attributes of this compound are summarized below:

| Property | Value |

| Molecular Formula | C₂₁H₁₈O₇ |

| IUPAC Name | 8-hydroxy-2,2,5,10-tetramethyl-4,11-dioxo-3H-chromeno[6,7-b][2][3]benzodioxepine-7-carbaldehyde |

| Molecular Weight | 382.4 g/mol |

| Class | Depsidone |

| Appearance | Reported as a white solid for related mollicellins.[2] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethyl acetate, and DMSO. |

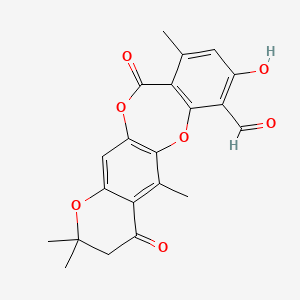

2D and 3D Chemical Structures:

The two-dimensional structure of this compound reveals its complex, polycyclic nature, featuring a central seven-membered dioxepine ring fused to a chromenone and a benzene ring.

(Image of the 2D structure of this compound would be placed here in a full report)

The three-dimensional conformation of the molecule is crucial for its interaction with biological targets.

(Image of the 3D structure of this compound would be placed here in a full report)

Spectroscopic Data for Structural Elucidation

Table 1: ¹³C NMR Spectroscopic Data of Mollicellin B

| Position | Chemical Shift (δ) ppm |

| 2 | Data Not Available |

| 3 | Data Not Available |

| 4 | Data Not Available |

| 4a | Data Not Available |

| 5 | Data Not Available |

| 5a | Data Not Available |

| 6 | Data Not Available |

| 7 | Data Not Available |

| 8 | Data Not Available |

| 9 | Data Not Available |

| 9a | Data Not Available |

| 10 | Data Not Available |

| 10a | Data Not Available |

| 11 | Data Not Available |

| 11a | Data Not Available |

| 2-CH₃ | Data Not Available |

| 2-CH₃ | Data Not Available |

| 5-CH₃ | Data Not Available |

| 8-CH₃ | Data Not Available |

| 11-CHO | Data Not Available |

| 10-OH | Data Not Available |

Table 2: ¹H NMR Spectroscopic Data of Mollicellin B

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | Data Not Available | D N A | D N A |

| H-6 | Data Not Available | D N A | D N A |

| H-9 | Data Not Available | D N A | D N A |

| 2-CH₃ | Data Not Available | D N A | D N A |

| 2-CH₃ | Data Not Available | D N A | D N A |

| 5-CH₃ | Data Not Available | D N A | D N A |

| 8-CH₃ | Data Not Available | D N A | D N A |

| 11-CHO | Data Not Available | D N A | D N A |

| 10-OH | Data Not Available | D N A | D N A |

Mass Spectrometry Data:

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. For this compound (C₂₁H₁₈O₇), the expected exact mass would be approximately 382.1053 g/mol .

Experimental Protocols

The following is a representative protocol for the isolation and structural elucidation of depsidones from a Chaetomium species, adapted from the methodology used for the isolation of Mollicellins O-R.[2][5]

Fungal Cultivation and Extraction

-

Fermentation: The fungus (Chaetomium sp.) is cultured on a solid rice medium in Fernbach flasks and incubated at room temperature for a specified period (e.g., 30 days) to allow for the production of secondary metabolites.[3]

-

Extraction: The fermented rice solid is extracted exhaustively with an organic solvent, typically methanol (MeOH) or ethyl acetate (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to separate compounds based on their polarity.

Chromatographic Purification

-

Silica Gel Column Chromatography: The biologically active fraction (e.g., the ethyl acetate fraction) is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane/ethyl acetate or chloroform/methanol) to yield several sub-fractions.

-

Sephadex LH-20 Chromatography: Further purification of the sub-fractions is performed on a Sephadex LH-20 column, typically eluting with methanol, to separate compounds based on their size and polarity.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using semi-preparative or preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol/water or acetonitrile/water).

Structure Elucidation

-

NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆), and 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired. These spectra provide information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound.

-

UV-Vis and IR Spectroscopy: Ultraviolet-visible and infrared spectroscopy provide information about the electronic transitions and functional groups present in the molecule, respectively.

Biological Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the biological activities of depsidones, in general, provide insights into their potential mechanisms of action.

Biosynthesis of Mollicellins

Mollicellins are synthesized via a polyketide pathway. The following diagram illustrates a generalized biosynthetic pathway for the depsidone core structure.

Caption: General biosynthetic pathway of Mollicellins.

Potential Mechanism of Cytotoxic Action

The cytotoxic activity of depsidones has been linked to the induction of apoptosis and modulation of key signaling pathways in cancer cells. For instance, the depsidone derivative, curdepsidone A, has been shown to induce apoptosis in HeLa cells through the ROS/PI3K/AKT signaling pathway.[6] The following diagram illustrates this potential mechanism of action, which may be relevant for this compound.

Caption: Potential cytotoxic mechanism of depsidones.

Conclusion

This compound represents a structurally complex natural product with significant potential for further investigation in drug discovery and development. Its depsidone core is a promising scaffold for the design of novel therapeutic agents. This guide provides a foundational understanding of its chemical structure and a framework for its isolation and characterization. Further research is warranted to fully elucidate the specific spectroscopic data for this compound and to unravel the precise molecular mechanisms underlying its biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Chemodiversity of the genus Chaetomium Secondary Metabolites [journals.ekb.eg]

- 4. 3,4-Dihydro-10-hydroxy-2,2,5,8-tetramethyl-4,7-dioxo-2H,7H-(1,4)benzodioxepino(3,2-g)-1-benzopyran-11-carboxaldehyde | C21H18O7 | CID 152839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curdepsidone A Induces Intrinsic Apoptosis and Inhibits Protective Autophagy via the ROS/PI3K/AKT Signaling Pathway in HeLa Cells [mdpi.com]

The Discovery and Biosynthesis of Mollicellin A: A Technical Guide

Abstract

Mollicellin A, a member of the depsidone class of polyketides, is a fungal secondary metabolite that has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, origin, and biosynthesis of this compound and its analogues. Detailed experimental protocols for the isolation and characterization of these compounds are presented, along with a summary of their biological activities. Furthermore, this guide visualizes the proposed biosynthetic pathway of mollicellins, offering a valuable resource for researchers, scientists, and drug development professionals.

Discovery and Origin

This compound and its related depsidone compounds are primarily produced by various species of fungi belonging to the genus Chaetomium. Historically, these compounds have been isolated from species such as Chaetomium mollicellum and Chaetomium brasiliense. More recently, endophytic Chaetomium species, residing within the tissues of plants without causing apparent harm, have been identified as prolific producers of a wide array of mollicellins. For instance, an endophytic fungus, Chaetomium sp. Eef-10, isolated from the plant Eucalyptus exserta, has been shown to produce several new mollicellin analogues, designated as Mollicellins O-R[1][2][3][4]. The genus Chaetomium is a rich source of structurally diverse and biologically active secondary metabolites, including alkaloids, azaphilones, and chaetoglobosins, in addition to depsidones like the mollicellins[5][6][7].

The discovery of new mollicellins from these fungal sources often involves extensive chromatographic separation and spectroscopic analysis of the fungal culture extracts. The structural elucidation of these compounds relies heavily on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS)[1][2][3][4].

Chemical Structure

Mollicellins are characterized by a depsidone core structure, which consists of two substituted aromatic rings linked by both an ester and an ether bond, forming a dibenzo-α-pyrone system. Variations in the substitution patterns on these aromatic rings give rise to the diverse family of mollicellin analogues.

Experimental Protocols

Fungal Fermentation and Extraction

A detailed protocol for the production and extraction of mollicellins from an endophytic Chaetomium sp. is outlined below. This protocol is based on the methods described for the isolation of Mollicellins O-R and can be adapted for other mollicellin-producing strains[1][3][4].

3.1.1 Materials

-

Potato Dextrose Agar (PDA) plates

-

Solid rice medium (autoclaved rice)

-

Erlenmeyer flasks (1 L)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Sterile water

3.1.2 Fungal Culture

-

The endophytic fungus (Chaetomium sp. Eef-10) is first cultured on PDA plates at 28°C for 5-7 days to obtain a mature mycelial culture.

-

Agar plugs containing the fungal mycelium are then used to inoculate 1 L Erlenmeyer flasks, each containing 100 g of autoclaved rice and 120 mL of sterile water.

-

The flasks are incubated under static conditions at 28°C for 30 days.

3.1.3 Extraction of Secondary Metabolites

-

After the incubation period, the fermented rice solid culture is extracted three times with an equal volume of methanol (MeOH) at room temperature.

-

The resulting MeOH extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with petroleum ether and ethyl acetate (EtOAc).

-

The EtOAc-soluble fraction, which typically contains the mollicellins, is concentrated to dryness for further purification.

Isolation and Purification

The crude EtOAc extract is subjected to a series of chromatographic steps to isolate the individual mollicellin compounds[1][3][4].

3.2.1 Materials

-

Silica gel (200-300 mesh) for column chromatography

-

Sephadex LH-20

-

Reversed-phase C18 silica gel

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Solvents: n-hexane, ethyl acetate, chloroform, methanol, acetonitrile, water

3.2.2 Chromatographic Purification

-

Silica Gel Column Chromatography: The crude EtOAc extract is loaded onto a silica gel column and eluted with a gradient of n-hexane/ethyl acetate (e.g., from 100:0 to 0:100) to yield several fractions.

-

Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified on a Sephadex LH-20 column using a suitable solvent system, such as chloroform/methanol (1:1), to remove pigments and other impurities.

-

Reversed-Phase C18 Column Chromatography: Subsequent purification is performed on a reversed-phase C18 column with a methanol/water or acetonitrile/water gradient.

-

Preparative HPLC: Final purification of individual mollicellins is achieved by preparative HPLC on a C18 column with an isocratic or gradient elution of methanol/water or acetonitrile/water. The elution is monitored by UV detection at appropriate wavelengths (e.g., 254 nm and 280 nm).

Structure Elucidation

The chemical structures of the purified mollicellins are determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra are recorded to establish the planar structure and relative stereochemistry of the molecules. The spectra are typically acquired in deuterated solvents such as acetone-d₆ or DMSO-d₆[1][4].

Biosynthesis of Mollicellins

The biosynthesis of mollicellins proceeds through a polyketide pathway. A proposed biosynthetic pathway has been elucidated through the heterologous reconstitution of a depsidone-encoding gene cluster from Ovatospora sp. in Aspergillus nidulans[8][9]. This pathway involves several key enzymatic steps.

The biosynthetic process is initiated by a non-reducing polyketide synthase (NR-PKS), MollE, which produces orsellinic acid and its derivatives. A crucial step is the oxidative coupling catalyzed by a bifunctional cytochrome P450 monooxygenase, MollD, which forms the characteristic depsidone skeleton through ether bond formation and also performs a hydroxylation step. Subsequent tailoring enzymes, including a decarboxylase (MollC) and a prenyltransferase (MollF), modify the depsidone core to generate the diverse range of mollicellin structures[8][9].

Caption: Proposed biosynthetic pathway of Mollicellins.

Quantitative Data

Biological Activity

Mollicellins have demonstrated a range of biological activities, including antibacterial and cytotoxic effects. The following tables summarize the reported IC₅₀ and MIC values for various mollicellin analogues.

Table 1: Cytotoxic Activity of Mollicellins (IC₅₀ in µg/mL) [1][2][3][4]

| Compound | HepG2 (Human Liver Cancer) | HeLa (Human Cervical Cancer) |

| Mollicellin G | 19.64 | 13.97 |

| Mollicellin H | 6.83 | >50 |

| Mollicellin I | >50 | 21.35 |

Table 2: Antibacterial Activity of Mollicellins (IC₅₀/MIC in µg/mL) [1][2][3][10]

| Compound | Staphylococcus aureus ATCC29213 | Staphylococcus aureus N50 (MRSA) |

| Mollicellin H | 5.14 | 6.21 |

| Mollicellin O | >50 | >50 |

| Mollicellin I | 25-50 | 25-50 |

| Mollicellin S | 12.5 (MIC) | 12.5 (MIC) |

| Mollicellin T | 12.5 (MIC) | 12.5 (MIC) |

| Mollicellin U | 6.25 (MIC) | 6.25 (MIC) |

| Mollicellin D | 12.5 (MIC) | 12.5 (MIC) |

Spectroscopic Data

The structural characterization of mollicellins is heavily reliant on NMR spectroscopy. The following table provides an example of the ¹³C NMR data for Mollicellin O, recorded in acetone-d₆[1][4].

Table 3: ¹³C NMR Spectroscopic Data for Mollicellin O (in acetone-d₆) [1][4]

| Position | δc (ppm) | Position | δc (ppm) |

| 1 | 162.45 | 1' | 106.36 |

| 2 | 106.36 | 2' | 62.35 |

| 3 | 164.0 | 3' | 161.16 |

| 4 | 98.84 | 4' | 111.69 |

| 4a | 152.57 | 4a' | 165.90 |

| 5 | 149.90 | 5' | 137.00 |

| 6 | 116.32 | 6' | 123.08 |

| 7 | 137.00 | 7' | 17.94 |

| 8 | 119.49 | 8' | 25.86 |

| 8a | 127.22 | 9' | 25.76 |

| 9 | 21.03 | 10' | 12.64 |

| 10 | 164.0 | 11' | 15.53 |

Conclusion

This compound and its analogues represent a promising class of natural products with significant potential for drug discovery and development. This technical guide has provided a detailed overview of their discovery from fungal sources, methods for their isolation and characterization, and insights into their biosynthetic pathway. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of natural product chemistry and drug development. Further investigation into the biological activities and mechanisms of action of these compounds is warranted to fully explore their therapeutic potential.

References

- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highlights on Chaetomium morphology, secondary metabolites and biological activates | Auctores [auctoresonline.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mollicellins S-U, three new depsidones from <i>Chaetomium brasiliense</i> SD-596 with anti-MRSA activities - ProQuest [proquest.com]

Mollicellin A Producing Fungal Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollicellin A is a depsidone, a class of polyketide secondary metabolites produced by various fungal species. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antibacterial, cytotoxic, and antioxidant properties. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound and its derivatives, detailing available data on their production, isolation, and biosynthesis.

Producing Fungal Strains

The primary producers of Mollicellins, including this compound, belong to the fungal genus Chaetomium. Several species and specific strains have been identified as sources of these compounds.

-

Chaetomium sp. Eef-10 : An endophytic fungus isolated from the fruits of Eucalyptus exserta. This strain has been shown to produce a range of Mollicellins, including new derivatives Mollicellins O-R.[1]

-

Chaetomium brasiliense SD-596 : This strain is known to produce Mollicellins S, T, and U, in addition to other known Mollicellin analogs.[2]

-

Ovatospora sp. SCSIO SY280D : While not a Chaetomium species, a depsidone-encoding gene cluster from this fungus has been successfully reconstituted in Aspergillus nidulans to produce Mollicellins.[3]

Quantitative Data on Biological Activities

Various Mollicellin derivatives have been evaluated for their biological activities. The following tables summarize the reported quantitative data, primarily focusing on their antibacterial and cytotoxic effects.

| Compound | Target Organism/Cell Line | Activity Type | Measurement | Value | Reference |

| Mollicellin H | Staphylococcus aureus ATCC29213 | Antibacterial | IC50 | 5.14 µg/mL | [1][4] |

| Mollicellin H | Staphylococcus aureus N50 (MRSA) | Antibacterial | IC50 | 6.21 µg/mL | [1][4] |

| Mollicellin O | Staphylococcus aureus ATCC29213 | Antibacterial | - | Active | [1][4] |

| Mollicellin I | Staphylococcus aureus ATCC29213 | Antibacterial | - | Active | [1][4] |

| Mollicellin G | HepG2 (Human cancer cell line) | Cytotoxic | IC50 | 19.64 µg/mL | [1][4] |

| Mollicellin G | HeLa (Human cancer cell line) | Cytotoxic | IC50 | 13.97 µg/mL | [1][4] |

| Mollicellin O | DPPH radical scavenging | Antioxidant | IC50 | 71.92 µg/mL | [1][4] |

| Mollicellin S, T, U, D, H | Staphylococcus aureus and MRSA | Antibacterial | MIC | 6.25 to 12.5 µg/mL | [2] |

Experimental Protocols

Fungal Cultivation and Fermentation

A detailed, standardized protocol for the cultivation of Chaetomium species for this compound production is not universally established and can vary between research groups. However, a general workflow can be described.

Isolation and Purification of Mollicellins

The isolation and purification of Mollicellins from fungal cultures typically involve solvent extraction followed by a series of chromatographic separations.

-

Extraction : The solid fermentation product is extracted with an organic solvent, typically methanol (MeOH).[1]

-

Partitioning : The resulting crude extract is then partitioned between different immiscible solvents, such as petroleum ether, ethyl acetate (EtOAc), and water, to separate compounds based on their polarity.[1]

-

Chromatography : The fractions containing the target compounds (often the EtOAc fraction) are subjected to various chromatographic techniques for further purification. These can include:

-

Silica gel column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC).

-

Biosynthesis of Mollicellins

The biosynthesis of Mollicellins, as depsidones, is centered around a polyketide synthase pathway. While the specific gene cluster for this compound in Chaetomium has not been fully elucidated in the provided search results, a general model for depsidone biosynthesis can be proposed. This process involves a non-reducing polyketide synthase (NR-PKS) and a crucial ether-forming cytochrome P450 monooxygenase.[3]

The biosynthesis is thought to proceed through the formation of two separate polyketide chains, which are then joined by an ester linkage to form a depside. A subsequent intramolecular oxidative C-C bond formation, catalyzed by a cytochrome P450 enzyme, forms the characteristic ether bridge of the depsidone structure.[3] Tailoring enzymes, such as decarboxylases and prenyltransferases, may then modify the core structure to produce the various Mollicellin derivatives.[3]

Regulatory Mechanisms

The regulation of secondary metabolite production in fungi is a complex process. While specific signaling pathways controlling this compound biosynthesis are not detailed in the available literature, epigenetic regulation through histone deacetylases (HDACs) is known to play a crucial role in the transcription of secondary metabolite biosynthetic gene clusters in filamentous fungi. The deletion of HDAC genes in some Chaetomium species has been shown to induce pleiotropic effects, suggesting their involvement in the regulation of secondary metabolism.

Conclusion

Fungi of the genus Chaetomium are a rich source of this compound and its derivatives, compounds with promising biological activities. While general protocols for their isolation and a proposed biosynthetic pathway exist, further research is needed to elucidate the specific regulatory networks governing their production and to optimize fermentation conditions for improved yields. The heterologous expression of the biosynthetic gene cluster in a host like Aspergillus nidulans presents a promising avenue for future production and bioengineering of novel Mollicellin analogs.

References

- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mollicellins S-U, three new depsidones from <i>Chaetomium brasiliense</i> SD-596 with anti-MRSA activities - ProQuest [proquest.com]

- 4. Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of Mollicellin A and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Mollicellin A and its diverse analogs. The primary producers of these depsidone compounds are fungi belonging to the genus Chaetomium, many of which thrive as endophytes within various plant tissues. This document details the fungal species, isolation and purification protocols, and quantitative yields, offering valuable information for natural product discovery and development.

Primary Natural Sources: The Fungal Genus Chaetomium

This compound and its analogs are predominantly secondary metabolites produced by various species of the fungal genus Chaetomium. These fungi are ubiquitous and can be found in soil, air, and on decaying plant material[1]. Several species have been identified as prolific producers of mollicellins, often isolated as endophytic fungi living symbiotically within the tissues of host plants without causing any apparent disease[2].

Key Chaetomium species that have been reported to produce mollicellins include:

-

Chaetomium sp. Eef-10 : An endophytic fungus isolated from the fruits of Eucalyptus exserta. This species has been shown to produce a range of mollicellins, including new derivatives designated as Mollicellins O-R[2][3].

-

Chaetomium brasiliense : This species is a known source of a variety of mollicellins, including Mollicellins S-U, which have demonstrated significant anti-MRSA (methicillin-resistant Staphylococcus aureus) activities[4]. It has been isolated from various environments, including as an endophyte from Thai rice stems.

-

Chaetomium globosum : A widely studied species of Chaetomium, it is also known to produce a variety of bioactive secondary metabolites, including depsidones[1].

-

Chaetomium cupreum , C. elatum , C. subspirale , and C. olivaceum have also been noted for their production of diverse bioactive compounds, contributing to the chemical diversity of the mollicellin family[1].

Quantitative Yields of Mollicellin Analogs

The yield of mollicellins can vary significantly depending on the fungal species, culture conditions, and extraction methods. The following table summarizes the reported yields of various mollicellin analogs from different Chaetomium species.

| Mollicellin Analog | Fungal Source | Culture/Extraction Details | Reported Yield | Reference |

| Mollicellin H | Chaetomium sp. Eef-10 | Solid fermentation, recrystallization from a subfraction. | 3750 mg | [5] |

| Mollicellin I | Chaetomium sp. Eef-10 | Solid fermentation, purification from a subfraction. | 3 mg | [5] |

| Unnamed Depsidone | Chaetomium brasiliense SD-596 | Isolated from rice media culture. | ~16 mg from 2 g of metabolite extract | [4] |

Experimental Protocols: From Fungal Culture to Purified Compound

The following sections detail the general methodologies for the cultivation of Chaetomium species and the subsequent isolation and purification of mollicellins.

Fungal Fermentation

A common method for producing mollicellins is through solid-state fermentation, which mimics the natural growth conditions of the fungi.

Workflow for Fungal Fermentation and Extraction

Caption: General workflow from fungal culture to crude extract.

Detailed Protocol:

-

Fungal Strain and Culture Medium: The desired Chaetomium species is typically maintained on a Potato Dextrose Agar (PDA) medium.

-

Solid-State Fermentation: For large-scale production, the fungus is cultured on a solid substrate, such as rice medium. The medium is prepared by autoclaving rice and water in flasks.

-

Inoculation and Incubation: The fungus from the PDA culture is inoculated into the sterile rice medium and incubated at room temperature for a period of 2-4 weeks.

-

Extraction: The fermented solid culture is extracted exhaustively with an organic solvent, typically methanol or ethyl acetate, to obtain a crude extract containing the secondary metabolites[2][4].

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning using solvents of varying polarity (e.g., petroleum ether, ethyl acetate, and water) to separate compounds based on their solubility[2]. The depsidones, including mollicellins, are typically found in the ethyl acetate fraction.

Isolation and Purification

The purification of individual mollicellin analogs from the crude extract is a multi-step process involving various chromatographic techniques.

Workflow for Isolation and Purification of Mollicellins

Caption: Chromatographic steps for purifying mollicellins.

Detailed Protocol:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient of solvents, such as a hexane-ethyl acetate or dichloromethane-methanol system, is used to elute fractions of increasing polarity.

-

Sephadex LH-20 Chromatography: Fractions containing mollicellins are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent, to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): Final purification of individual mollicellin analogs is achieved using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water[4].

-

Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)[2].

Biological Activities and Potential Signaling Pathways

This compound and its analogs have demonstrated a range of biological activities, primarily antibacterial and cytotoxic effects[3][4]. The precise molecular mechanisms and signaling pathways affected by these compounds are still under investigation. However, based on their observed biological effects, potential pathways can be proposed.

Proposed Antibacterial Mechanism

Mollicellins exhibit significant activity against Gram-positive bacteria, including MRSA[4]. While the exact mechanism is not fully elucidated, a possible mode of action involves the disruption of the bacterial cell membrane or inhibition of essential cellular processes.

Conceptual Diagram of Antibacterial Action

Caption: Potential antibacterial mechanisms of mollicellins.

Proposed Cytotoxic Mechanism in Cancer Cells

Several mollicellin analogs have shown cytotoxic activity against various human cancer cell lines, such as HepG2 and HeLa cells[3]. This cytotoxicity is often mediated by the induction of apoptosis (programmed cell death). The following diagram illustrates the key signaling pathways in apoptosis and suggests potential points of intervention for mollicellins.

Diagram of Apoptosis Signaling Pathways

Caption: Mollicellins may induce apoptosis via intrinsic and/or extrinsic pathways.

Conclusion

The fungal genus Chaetomium represents a rich and diverse source of this compound and its analogs. These endophytic fungi can be cultivated to produce a wide array of depsidones with potent biological activities. The detailed protocols for fermentation, extraction, and purification provided in this guide offer a framework for the isolation of these valuable natural products. Further research into the specific molecular targets and signaling pathways of mollicellins will be crucial for their development as potential therapeutic agents in the treatment of bacterial infections and cancer.

References

- 1. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Potential of Chaetomium Species as a Source of the Bioactive Depsidone, Mollicellin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Chaetomium is a prolific producer of a diverse array of secondary metabolites with significant biological activities. Among these are the mollicellins, a class of depsidones that have garnered interest for their potential therapeutic applications. This technical guide provides an in-depth overview of the production of Mollicellin A and related compounds by Chaetomium species, focusing on the available quantitative data, detailed experimental protocols for their isolation, and the current understanding of their biosynthetic pathways.

Chaetomium Species Producing Mollicellins

Several species of the genus Chaetomium have been identified as producers of mollicellins. Notably, Chaetomium brasiliense and an endophytic fungus designated as Chaetomium sp. Eef-10 have been the subjects of studies that have led to the isolation and characterization of a wide range of mollicellin analogues.[1][2] While the initial discovery included a series of compounds designated as this compound through N, subsequent research has expanded this family with the discovery of Mollicellins O through Y.[1][3] This indicates a rich chemical diversity within this class of compounds produced by Chaetomium.

Quantitative Data on Mollicellin Bioactivity

| Mollicellin Derivative | Producing Organism | Target | Activity Metric | Value | Reference |

| Mollicellin G | Chaetomium sp. Eef-10 | HepG2 (Human liver cancer cell line) | IC50 | 19.64 µg/mL | [1] |

| Hela (Human cervical cancer cell line) | IC50 | 13.97 µg/mL | [1] | ||

| Mollicellin H | Chaetomium sp. Eef-10 | Staphylococcus aureus ATCC29213 | IC50 | 5.14 µg/mL | [1] |

| S. aureus N50 (MRSA) | IC50 | 6.21 µg/mL | [1] | ||

| Mollicellin I | Chaetomium sp. Eef-10 | S. aureus ATCC29213 | IC50 | - | [1] |

| S. aureus N50 (MRSA) | IC50 | - | [1] | ||

| Mollicellin O | Chaetomium sp. Eef-10 | S. aureus ATCC29213 | IC50 | - | [1] |

| S. aureus N50 (MRSA) | IC50 | - | [1] | ||

| DPPH radical scavenging | IC50 | 71.92 µg/mL | [1] | ||

| Mollicellin S, T, U, D, H | Chaetomium brasiliense SD-596 | S. aureus and MRSA | MIC | 6.25 to 12.5 µg/mL | [3] |

Experimental Protocols

The following is a detailed methodology for the fermentation, extraction, and isolation of mollicellins from Chaetomium sp. Eef-10, based on published research.[1][4]

Fungal Cultivation and Fermentation

-

Strain Maintenance: The endophytic fungus Chaetomium sp. Eef-10 is maintained on Potato Dextrose Agar (PDA) slants at 4°C.

-

Inoculum Preparation: The fungus is cultured on PDA in Petri dishes at 25°C for 5 days. Three agar plugs (0.5 x 0.5 cm) are then used to inoculate a 500 mL Erlenmeyer flask containing 200 mL of Potato Dextrose Broth (PDB). The flask is incubated on a rotary shaker at 150 rpm and 25°C for 7 days to generate the liquid seed culture.

-

Solid-State Fermentation: The liquid seed culture is added to sterilized rice medium (6 kg) in incubators. The solid-state fermentation is carried out at 28°C for 60 days.

Extraction and Isolation of Mollicellins

-

Initial Extraction: The fermented rice culture is extracted with methanol (MeOH).

-

Solvent Partitioning: The resulting methanol extract is then partitioned successively with petroleum ether and ethyl acetate (EtOAc) to yield crude extracts.

-

Chromatographic Purification:

-

The EtOAc extract is subjected to column chromatography on silica gel (200–300 mesh) using a gradient elution system of petroleum ether-CH2Cl2 and CH2Cl2-MeOH to afford several subfractions.

-

Further purification of the subfractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by semi-preparative HPLC to yield the pure mollicellin compounds.[4]

-

Biosynthesis of Mollicellins in Chaetomium

The biosynthesis of the depsidone core of mollicellins in fungi is a complex process involving a dedicated biosynthetic gene cluster (BGC). While the specific BGC for this compound in Chaetomium has not been fully elucidated, a plausible biosynthetic cluster has been predicted in Chaetomium brasiliense SD-596.[3] Furthermore, the heterologous expression of a depsidone BGC from Ovatospora sp. provides a functional model for mollicellin biosynthesis.[5]

The key enzymatic steps are believed to be:

-

Polyketide Synthesis: A non-reducing polyketide synthase (NR-PKS) synthesizes two different aromatic rings from simple acyl-CoA precursors.

-

Ether Bond Formation: A cytochrome P450 monooxygenase catalyzes the formation of the characteristic ether linkage between the two aromatic rings, forming the depsidone core.

-

Tailoring Modifications: A series of tailoring enzymes, including decarboxylases and prenyltransferases, modify the depsidone core to generate the diverse range of mollicellin structures.

Visualizing the Mollicellin Biosynthetic Pathway

References

- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mollicellins S-U, three new depsidones from <i>Chaetomium brasiliense</i> SD-596 with anti-MRSA activities - ProQuest [proquest.com]

- 4. mdpi.com [mdpi.com]

- 5. Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Mollicellin A: A Technical Guide for Researchers

Abstract

Mollicellin A, a member of the depsidone class of fungal secondary metabolites, has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthetic pathway in fungi. Drawing upon recent advancements in genome mining and heterologous expression studies, this document details the key enzymatic steps, the corresponding gene cluster, and the proposed chemical transformations from primary metabolites to the final complex structure. This guide is intended for researchers, scientists, and drug development professionals working on fungal natural products and their biosynthetic machinery. It includes a summary of available quantitative data, detailed experimental protocols for key research methodologies, and visualizations of the biosynthetic pathway and experimental workflows to facilitate a comprehensive understanding.

Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the depsidones represent a significant class of polyketides characterized by a dibenzo[b,e][1][2]dioxepin-11-one core structure. Mollicellins, a prominent family of depsidones primarily isolated from Chaetomium and related fungal species, have demonstrated a range of biological activities, making their biosynthesis a subject of considerable scientific inquiry. This guide focuses on the biosynthesis of this compound, providing a detailed technical overview of the enzymatic cascade responsible for its formation.

Recent breakthroughs in fungal genomics and synthetic biology have enabled the elucidation of the biosynthetic gene cluster responsible for producing the core mollicellin scaffold. A key study by Zhao et al. (2023) successfully reconstituted the mollicellin biosynthetic pathway from Ovatospora sp. in the heterologous host Aspergillus nidulans, providing significant insights into the functions of the core enzymes involved.[1][3] This guide synthesizes these findings and presents a comprehensive model for the biosynthesis of this compound.

The Mollicellin Biosynthetic Gene Cluster (moll)

The biosynthesis of mollicellins is orchestrated by a set of genes co-located in a biosynthetic gene cluster (BGC), herein referred to as the moll cluster. The characterization of this cluster was achieved through genome mining and subsequent heterologous expression, which confirmed the roles of the core enzymes in the production of the depsidone scaffold.[1][3]

The essential genes within the moll cluster and their proposed functions are summarized in Table 1.

Table 1: Genes in the moll Biosynthetic Gene Cluster and Their Putative Functions.

| Gene | Proposed Enzyme Product | Function in Mollicellin Biosynthesis |

|---|---|---|

| mollE | Non-reducing Polyketide Synthase (NR-PKS) | Catalyzes the initial polyketide chain synthesis from acetyl-CoA and malonyl-CoA to form the precursor depside. |

| mollD | Cytochrome P450 Monooxygenase | A bifunctional enzyme that catalyzes the oxidative C-C and C-O bond formations to create the depsidone core, and also performs a hydroxylation step.[1][3] |

| mollC | Decarboxylase | Removes a carboxyl group from an intermediate in the pathway.[1][3] |

| mollF | Aromatic Prenyltransferase | Catalyzes the attachment of a prenyl group to the aromatic scaffold.[1][3] |

The Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound is a multi-step enzymatic process that begins with the synthesis of a polyketide backbone and proceeds through a series of tailoring reactions to yield the final complex molecule.

Step 1: Polyketide Backbone Formation

The pathway is initiated by the non-reducing polyketide synthase (NR-PKS), MollE. This enzyme catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to assemble a linear polyketide chain. The chain then undergoes intramolecular cyclization and aromatization reactions while still bound to the enzyme, ultimately being released as a depside precursor. The formation of the depside involves the ester linkage of two orsellinic acid-type monomers.

Step 2: Formation of the Depsidone Core

The depside intermediate is then acted upon by the bifunctional cytochrome P450 monooxygenase, MollD. This crucial enzyme catalyzes an intramolecular oxidative coupling reaction, forming the characteristic ether linkage of the depsidone core. Concurrently, or in a subsequent step catalyzed by the same enzyme, a hydroxylation event occurs on the aromatic ring.[1][3]

Step 3: Decarboxylation

Following the formation of the core depsidone structure, the decarboxylase MollC is proposed to remove a carboxyl group from the molecule. This step is a key modification in shaping the final mollicellin scaffold.[1][3]

Step 4: Prenylation

The aromatic prenyltransferase, MollF, then catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the aromatic ring of the depsidone intermediate. This prenylation step adds to the structural diversity of the mollicellin family.[1][3]

Final Tailoring Steps to this compound

While the work by Zhao et al. (2023) elucidated the biosynthesis of several mollicellin analogues, the precise tailoring steps leading to this compound from the common prenylated intermediate have not been definitively characterized. Based on the structure of this compound, which contains a chlorinated and hydroxylated pentyl side chain, further enzymatic modifications are required. These likely involve a halogenase for the chlorination and additional oxidoreductases for the modification of the prenyl group. The genes encoding these tailoring enzymes may be located within or outside the core moll gene cluster and await experimental verification.

Diagram of the Proposed Biosynthetic Pathway for this compound:

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a limited amount of quantitative data available in the literature regarding the biosynthesis of this compound. Most studies have focused on the isolation and structural elucidation of new mollicellins and the qualitative description of their biological activities. The heterologous expression study by Zhao et al. (2023) provides proof-of-concept for the function of the moll gene cluster but does not report detailed enzyme kinetic parameters or metabolite concentrations. The yields of the produced mollicellins in the heterologous host were likely in the range of mg/L, as is common for such experiments, but precise figures are not provided in the main text of the publication.[1][3]

Future research should focus on the in vitro characterization of the biosynthetic enzymes to determine their kinetic parameters (Km, kcat) and on optimizing the fermentation conditions to quantify the production titers of this compound and its intermediates.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the elucidation of the this compound biosynthetic pathway.

Fungal Strains and Culture Conditions

-

Producing Organism: The native producers of mollicellins are typically species of Chaetomium and the related fungus Ovatospora sp.[1][3]

-

Culture Media: For the production of secondary metabolites, fungi are often cultured on solid rice medium or in liquid potato dextrose broth (PDB).

-

Incubation Conditions: Cultures are typically incubated at 25-28°C for 14-21 days in the dark.

Heterologous Expression of the moll Gene Cluster in Aspergillus nidulans

The following protocol is a generalized procedure based on the methods described for the heterologous expression of fungal biosynthetic gene clusters.

-

Vector Construction: The genes of the moll cluster (mollE, mollD, mollC, mollF) are amplified by PCR from the genomic DNA of the producing fungus. The amplified genes are then cloned into suitable A. nidulans expression vectors under the control of an inducible or constitutive promoter (e.g., gpdA promoter).

-

Protoplast Preparation and Transformation: Protoplasts of the A. nidulans host strain (e.g., A1145) are prepared by enzymatic digestion of the fungal cell wall. The expression vectors are then introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.

-

Selection of Transformants: Transformed protoplasts are plated on selective regeneration medium containing the appropriate antibiotic or nutritional marker.

-

Confirmation of Gene Integration: Successful integration of the expression cassettes is confirmed by diagnostic PCR on the genomic DNA of the transformants.

-

Cultivation and Metabolite Analysis: Confirmed transformants are cultivated in a suitable production medium. The culture broth and mycelium are then extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by HPLC, LC-MS, and NMR to detect the production of mollicellins.

Diagram of the Heterologous Expression Workflow:

Caption: Workflow for heterologous expression of the moll gene cluster.

Characterization of Enzyme Function

To confirm the function of individual enzymes, in vitro assays with purified enzymes and their respective substrates are necessary.

-

Enzyme Expression and Purification: The gene of interest (e.g., mollD) is cloned into an expression vector suitable for a host like E. coli or Saccharomyces cerevisiae. The enzyme is then overexpressed and purified using standard chromatographic techniques (e.g., affinity chromatography, size-exclusion chromatography).

-

In Vitro Enzyme Assays: The purified enzyme is incubated with its putative substrate in a buffered solution containing any necessary cofactors (e.g., NADPH and a P450 reductase for MollD). The reaction mixture is then analyzed by HPLC or LC-MS to detect the formation of the product.

Conclusion and Future Perspectives

The elucidation of the moll biosynthetic gene cluster and the successful reconstitution of the mollicellin pathway represent a significant advancement in our understanding of depsidone biosynthesis. The proposed pathway provides a solid framework for the chemoenzymatic synthesis of novel mollicellin analogues. However, several aspects of this compound biosynthesis remain to be fully characterized.

Future research should be directed towards:

-

Identification and characterization of the final tailoring enzymes responsible for the specific chemical decorations of the this compound structure.

-

In vitro biochemical characterization of all enzymes in the pathway to determine their substrate specificity and catalytic mechanisms.

-

Quantitative analysis of this compound production in the native and heterologous hosts to optimize yields.

-

Investigation of the regulatory networks that control the expression of the moll gene cluster.

A deeper understanding of the this compound biosynthetic pathway will not only provide valuable insights into the chemical ecology of the producing fungi but also pave the way for the engineered biosynthesis of novel depsidone derivatives with potentially improved pharmacological properties.

References

- 1. Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Unveiling the Biological Potential of Mollicellin A: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the biological activities of Mollicellin A, a depsidone isolated from the fungus Chaetetomium mollicellum, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth overview of the compound's known biological effects, supported by quantitative data, detailed experimental protocols, and visualizations of associated cellular pathways.

This compound belongs to a class of secondary metabolites produced by Chaetomium species, which are recognized for their diverse biological activities.[1][2] Research has highlighted the potential of various mollicellins in areas such as antibacterial and cytotoxic applications.[1][3][4] This guide focuses specifically on this compound, providing a centralized resource for its scientific exploration.

Chemical Structure

The chemical structure of this compound is presented below, as sourced from the PubChem database.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Caption: 2D structure of this compound.

Core Biological Activities

This compound has been investigated for two primary biological activities: antibacterial effects and mutagenicity. The following sections provide quantitative data and the methodologies used in these assessments.

Antibacterial Activity

This compound has demonstrated bactericidal properties, particularly against gram-positive bacteria. The minimum inhibitory concentration (MIC) against Bacillus subtilis has been determined.

Table 1: Antibacterial Activity of this compound

| Test Organism | Activity | Concentration (μ g/disk ) | Zone of Inhibition (mm) |

| Bacillus subtilis | Bactericidal | 10 | 18 |

Data extracted from Stark et al., 1978.[5]

Mutagenicity

This compound was evaluated for its mutagenic potential using the Ames test, which utilizes specially designed strains of Salmonella typhimurium to detect chemical mutagens.

Table 2: Mutagenicity of this compound

| Assay Type | Test Organism | Metabolic Activation (S9) | Concentration (μ g/plate ) | Result |

| Histidine Reversion | Salmonella typhimurium (TA98, TA100) | Without | 100 | Not Mutagenic |

| Histidine Reversion | Salmonella typhimurium (TA98, TA100) | With | 100 | Not Mutagenic |

| Forward Mutation (8-azaguanine resistance) | Salmonella typhimurium (TM677) | Without | 100 | Not Mutagenic |

Data extracted from Stark et al., 1978.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antibacterial Activity Assay (Disk Diffusion Method)

This protocol is based on the methodology described by Stark et al. (1978).[5]

-

Culture Preparation: A lawn of Bacillus subtilis was prepared on nutrient agar plates.

-

Disk Application: Sterile paper disks (6 mm in diameter) were impregnated with 10 μg of this compound dissolved in a suitable solvent.

-

Incubation: The disks were placed on the surface of the agar plates.

-

Zone of Inhibition Measurement: The plates were incubated at 37°C for 24 hours. The diameter of the clear zone of inhibition around each disk was measured in millimeters.

Mutagenicity Assay (Ames Test)

This protocol outlines the procedure for the Salmonella/microsome mutagenicity test as performed by Stark et al. (1978), based on the method developed by Ames et al.[5][6]

-

Strain Selection: Salmonella typhimurium strains TA98 and TA100 (for histidine reversion assay) and TM677 (for forward mutation assay) were used.

-

Metabolic Activation: For assays requiring metabolic activation, a rat liver homogenate (S9 fraction) was prepared and added to the test system.

-

Plate Incorporation Assay:

-

0.1 ml of an overnight culture of the appropriate Salmonella strain was mixed with 0.1 ml of the test solution (this compound at 100 μ g/plate ) and 0.5 ml of S9 mix (if applicable) or phosphate buffer.

-

2.0 ml of molten top agar containing a trace amount of histidine and biotin was added to the mixture.

-

The entire mixture was poured onto a minimal glucose agar plate.

-

-

Incubation: Plates were incubated at 37°C for 48 hours.

-

Data Analysis: The number of revertant colonies (for TA98 and TA100) or 8-azaguanine resistant colonies (for TM677) was counted and compared to the spontaneous mutation rate (negative control).

Signaling Pathways and Mechanism of Action

While specific signaling pathways for this compound have not been elucidated, depsidones as a class are known to interact with several key cellular pathways. Further research is needed to determine if this compound shares these mechanisms.

Caption: Potential signaling pathways modulated by depsidones.

Experimental Workflow Visualization

The general workflow for assessing the biological activities of a natural product like this compound is depicted below.

Caption: Experimental workflow for this compound bioactivity screening.

This technical guide serves as a foundational resource for the scientific community, consolidating the current knowledge on this compound and providing a framework for future research into its therapeutic potential.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. inspq.qc.ca [inspq.qc.ca]

- 3. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 [pubmed.ncbi.nlm.nih.gov]

- 5. Mollicellins: mutagenic and antibacterial mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Properties of Mollicellins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of Mollicellins, a class of depsidone compounds isolated from endophytic fungi. While the initial query focused on "Mollicellin A," the available scientific literature predominantly investigates a range of other Mollicellin analogues. This document synthesizes the existing data on these related compounds to provide a thorough understanding of their antibacterial potential.

Quantitative Antibacterial Activity of Mollicellin Derivatives

Mollicellins have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50). The following tables summarize the reported quantitative data for various Mollicellin compounds against a panel of bacterial strains.

Table 1: Antibacterial Activity of Mollicellins Against Gram-Positive Bacteria

| Compound | Bacterial Strain | Activity (µg/mL) | Metric |

| Mollicellin H | Staphylococcus aureus ATCC29213 | 5.14 | IC50 |

| Mollicellin H | Staphylococcus aureus N50 (MRSA) | 6.21 | IC50 |

| Mollicellin S | Staphylococcus aureus | 6.25 - 12.5 | MIC |

| Mollicellin S | Methicillin-resistant S. aureus (MRSA) | 6.25 - 12.5 | MIC |

| Mollicellin T | Staphylococcus aureus | 6.25 - 12.5 | MIC |

| Mollicellin T | Methicillin-resistant S. aureus (MRSA) | 6.25 - 12.5 | MIC |

| Mollicellin U | Staphylococcus aureus | 6.25 - 12.5 | MIC |

| Mollicellin U | Methicillin-resistant S. aureus (MRSA) | 6.25 - 12.5 | MIC |

| Mollicellin D | Staphylococcus aureus | 6.25 - 12.5 | MIC |

| Mollicellin D | Methicillin-resistant S. aureus (MRSA) | 6.25 - 12.5 | MIC |

| Mollicellin H | Staphylococcus aureus | 6.25 - 12.5 | MIC |

| Mollicellin H | Methicillin-resistant S. aureus (MRSA) | 6.25 - 12.5 | MIC |

| Mollicellin C | Salmonella typhimurium | Bactericidal | Not specified |

| Mollicellin E | Salmonella typhimurium | Bactericidal | Not specified |

| Mollicellin D | Salmonella typhimurium | Bactericidal | Not specified |

| Mollicellin F | Salmonella typhimurium | Bactericidal | Not specified |

| Simplicildone A | Staphylococcus aureus | 32 | MIC |

| Botryorhodine C | Staphylococcus aureus | 32 | MIC |

| Botryorhodine C | Methicillin-resistant S. aureus | 32 | MIC |

Table 2: Antibacterial Activity of Mollicellins Against Gram-Negative Bacteria

| Compound | Bacterial Strain | Activity (µg/mL) | Metric |

| Mollicellins | Pseudomonas aeruginosa | Moderate Activity | Not specified |

Note: The majority of studies indicate that Mollicellins are more potent against Gram-positive than Gram-negative bacteria.[1]

Experimental Protocols

The determination of the antibacterial activity of Mollicellin compounds is primarily achieved through the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay for MIC Determination

This method involves preparing a serial dilution of the test compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. The plates are incubated under appropriate conditions, and bacterial growth is assessed by measuring the optical density or by visual inspection. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[2][3]

Detailed Steps:

-

Preparation of Test Compound: A stock solution of the Mollicellin derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well plate to achieve a range of concentrations.

-

Bacterial Inoculum Preparation: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This culture is then diluted to the final inoculum concentration.

-

Inoculation: Each well of the 96-well plate containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Controls: Positive (no compound) and negative (no bacteria) growth controls are included on each plate. A positive control antibiotic, such as streptomycin sulfate, is also typically included.[2]

-

Incubation: The plates are incubated at a temperature suitable for the test bacterium (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the Mollicellin derivative at which no visible bacterial growth is observed.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a Mollicellin compound.

References

An In-depth Technical Guide on the Cytotoxic Effects of Mollicellins on Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide consolidates the current scientific understanding of the cytotoxic properties of the mollicellin family of compounds against various cancer cell lines. While the initial focus was on Mollicellin A, a comprehensive literature review reveals a significant lack of specific research on this particular compound. However, substantial data exists for other members of the mollicellin family, which are presented here to provide a broader context of their potential as anticancer agents.

Introduction to Mollicellins

Mollicellins are a class of depsidones, which are polyphenolic compounds produced by various fungi, notably from the Chaetomium species.[1] These natural products have garnered interest in the scientific community for their diverse biological activities. Research has demonstrated that several members of the mollicellin family exhibit cytotoxic effects against human cancer cells, suggesting their potential as a source for novel chemotherapeutic agents.

Quantitative Data on Cytotoxic Effects

The cytotoxic activity of various mollicellins has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Mollicellin Derivative | Cancer Cell Line | IC50 (µg/mL) |

| Mollicellin G | HepG2 (Hepatocellular Carcinoma) | 19.64[1][2][3] |

| HeLa (Cervical Cancer) | 13.97[1][2][3] | |

| Mollicellin H | HepG2 (Hepatocellular Carcinoma) | 6.83[1] |

| Mollicellin I | HeLa (Cervical Cancer) | 21.35[1] |

Experimental Protocols

The evaluation of the cytotoxic effects of mollicellins has primarily been conducted using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.

MTT Assay for Cytotoxicity

The microculture tetrazolium (MTT) assay is a widely used method to determine the cytotoxic effects of chemical compounds on cancer cell lines.[1]

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. This conversion is directly proportional to the number of viable cells.

General Protocol:

-

Cell Seeding: Cancer cells (e.g., HepG2, HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the mollicellin compounds. A positive control, such as Camptothecin, is often used for comparison.[1]

-

Incubation: The plates are incubated for a specified period to allow the compounds to exert their effects.

-

MTT Addition: Following incubation, an MTT solution is added to each well, and the plates are incubated further to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The IC50 values are calculated from the dose-response curves generated from the absorbance readings.

Experimental Workflow Visualization

The following diagram illustrates the general workflow of the MTT assay used to assess the cytotoxicity of mollicellin compounds.

Caption: General workflow of the MTT cytotoxicity assay.

Signaling Pathways and Mechanism of Action

While the cytotoxic effects of several mollicellins have been quantified, the specific signaling pathways through which they induce cancer cell death have not been elucidated in the reviewed literature. The induction of apoptosis is a common mechanism for many natural anticancer compounds.[4][5] Future research is necessary to determine if mollicellins induce apoptosis and to identify the specific molecular targets and signaling cascades involved.

Logical Relationship of Research Steps

The process of investigating the anticancer potential of a natural compound like a mollicellin follows a logical progression from initial screening to mechanistic studies.

Caption: Logical progression of anticancer drug discovery.

Conclusion and Future Directions

The available data indicates that several members of the mollicellin family possess cytotoxic activity against human cancer cell lines. Specifically, Mollicellin G, H, and I have demonstrated inhibitory effects on hepatocellular carcinoma and cervical cancer cells. The primary method for evaluating this cytotoxicity has been the MTT assay.

A significant gap in the current research is the lack of information on the cytotoxic effects of this compound and the absence of detailed mechanistic studies for the entire mollicellin class. Future research should focus on:

-

Evaluating the cytotoxic potential of this compound against a panel of cancer cell lines.

-

Elucidating the mechanism of action for the cytotoxic mollicellins, including their ability to induce apoptosis.

-

Identifying the specific molecular targets and signaling pathways modulated by these compounds.

A deeper understanding of the structure-activity relationships within the mollicellin family could guide the synthesis of more potent and selective anticancer agents. Further investigation into these promising natural products is warranted to fully assess their therapeutic potential in oncology.

References

- 1. Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 5. mdpi.com [mdpi.com]

Quantitative Assessment of Antioxidant Activity

An In-depth Technical Guide to the Antioxidant Potential of Mollicellin A and Related Depsidones

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: Oxidative stress is a key pathological factor in a myriad of chronic diseases, driving the continued search for novel antioxidant compounds. Mollicellins, a class of depsidone secondary metabolites produced by fungi, have emerged as compounds of interest. This technical guide provides a detailed overview of the current understanding of the antioxidant potential of mollicellins, with a specific focus on the available data for these compounds. While direct antioxidant data for this compound is not present in the current literature, this paper synthesizes the available quantitative data for the closely related analogue, Mollicellin O. Detailed experimental protocols for key antioxidant assays and visualizations of relevant cellular pathways are provided to support further research and drug development efforts in this area.

The antioxidant potential of mollicellins has been evaluated primarily through in vitro radical scavenging assays. To date, the most specific quantitative data available is for Mollicellin O, a depsidone isolated from the endophytic fungus Chaetomium sp. Eef-10. Its efficacy was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The activity is quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Table 1: DPPH Radical Scavenging Activity of Mollicellin O

| Compound | Assay | IC50 Value (µg/mL) | Source |

| Mollicellin O | DPPH Radical Scavenging | 71.92 | [1][2][3][4] |

Note: As of the latest literature review, specific antioxidant activity data for this compound has not been published. The data presented for Mollicellin O serves as the current benchmark for this class of compounds.

Potential Mechanisms of Antioxidant Action

The antioxidant activity of mollicellins and other depsidones can be attributed to several potential mechanisms, stemming from their phenolic chemical structure.

-

Direct Radical Scavenging: Phenolic compounds are well-known for their ability to act as direct scavengers of free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS)[5]. The hydroxyl groups on the aromatic rings can donate a hydrogen atom to a radical, stabilizing it and terminating the damaging chain reaction.

-

Modulation of Cellular Antioxidant Pathways: Beyond direct scavenging, bioactive molecules can exert antioxidant effects by upregulating endogenous defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular resistance to oxidative stress. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). While not yet demonstrated for this compound, other mollicellins have been shown to modulate the Nrf2 pathway, suggesting a potential indirect antioxidant mechanism for this compound class[1].

Nrf2-Keap1 Signaling Pathway

The diagram below illustrates the canonical Nrf2-Keap1 signaling pathway, a primary mechanism for cellular defense against oxidative stress.

Caption: The Nrf2-Keap1 signaling pathway for antioxidant gene expression.

Experimental Protocols and Workflows

Accurate assessment of antioxidant potential requires robust and standardized experimental methodologies. This section details the protocols for the DPPH, ABTS, and Cellular Antioxidant Activity (CAA) assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the in vitro free radical scavenging activity of pure compounds.

Methodology:

-

Reagent Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO). Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol. The DPPH solution should be freshly made and kept in the dark to prevent degradation.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the test compound to different wells.

-

Add 100 µL of the methanolic DPPH solution to each well.

-

For the control, add 100 µL of the solvent (e.g., methanol) instead of the test compound.

-

For the blank, add 100 µL of methanol to 100 µL of the solvent.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+), and it is applicable to both hydrophilic and lipophilic antioxidants.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution in water.

-

Prepare a 2.45 mM potassium persulfate solution in water.

-

To generate the ABTS•+ radical, mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

-

Assay Procedure:

-

Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

-

In a 96-well plate, add 200 µL of the diluted ABTS•+ solution to 20 µL of the test compound at various concentrations.

-

-

Incubation: Incubate the plate at room temperature for 6-10 minutes.

-

Measurement: Read the absorbance at 734 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition and the IC50 value similarly to the DPPH assay.

Caption: Experimental workflow for the ABTS radical scavenging assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization.

Methodology:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.

-

Treatment:

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Treat the cells with the test compound (e.g., this compound) plus 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe, for 1 hour. DCFH-DA is deacetylated by cellular esterases to DCFH, which is trapped within the cells.

-

-

Induction of Oxidative Stress:

-

Wash the cells to remove the compound and extracellular probe.

-

Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH or ABAP), to induce cellular oxidative stress.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence emission (e.g., at 538 nm) with excitation (e.g., at 485 nm) every 5 minutes for 1 hour. The oxidation of DCFH by ROS produces the highly fluorescent dichlorofluorescein (DCF).

-

-

Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence curve. Lower fluorescence indicates higher cellular antioxidant activity. Results are often expressed as quercetin equivalents.

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion and Future Directions

The available evidence suggests that mollicellins, as exemplified by Mollicellin O, possess moderate in vitro antioxidant activity through direct radical scavenging[2][3]. While specific data for this compound is currently lacking, its structural similarity to other depsidones indicates a potential for similar bioactivity.

For drug development professionals, the key takeaways are:

-

Mollicellins represent a class of natural products with quantifiable antioxidant potential.

-

The likely mechanism of action involves both direct radical scavenging and potential modulation of endogenous antioxidant pathways like Nrf2.

-

There is a clear need for further research to isolate and characterize the antioxidant activity of this compound specifically.

Future research should focus on:

-